molecular formula C23H25N3O2 B5595557 3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol

3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol

Cat. No.: B5595557
M. Wt: 375.5 g/mol
InChI Key: XFACQZGMNCPGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.19467705 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Health Benefits

Phenolic compounds, including chlorogenic acid and other polyphenols, have been extensively studied for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties make them promising nutraceuticals for the prevention and treatment of metabolic syndrome and associated disorders. For instance, fruit-derived polyphenol supplementation has been researched for its potential to enhance athlete recovery and performance through antioxidant and anti-inflammatory mechanisms (Bowtell & Kelly, 2019). Chlorogenic acid, a specific phenolic compound, has displayed health-promoting effects, including antimicrobial, antioxidant, and prebiotic activities, which can be beneficial for food preservation and as a dietary supplement (Jesús Santana-Gálvez, L. Cisneros-Zevallos, & D. A. Jacobo-Velázquez, 2017).

Environmental Applications

Phenolic compounds are also of interest in environmental applications, such as the treatment of wastewater. Technologies for the removal of phenolic compounds from wastewater have been reviewed, highlighting the efficiency of both conventional and advanced treatment methods. These methods range from biological treatments to advanced oxidation processes, which can degrade or transform phenolic pollutants into less harmful substances (Laura G. Cordova Villegas, Neda Mashhadi, Miao Chen, Debjani Mukherjee, K. Taylor, & N. Biswas, 2016).

Scientific Research and Drug Discovery

In scientific research and drug discovery, phenolic compounds have been investigated for their potential medicinal properties, including their roles in cancer prevention, cardiovascular health, and neuroprotection. The molecular mechanisms of the antioxidant activity of polyphenolic antioxidants have been studied, providing insights into their protective roles against oxidative stress and related diseases (M. Leopoldini, N. Russo, & M. Toscano, 2011).

Future Directions

The future directions in the field of imidazole research involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Properties

IUPAC Name

1-[4-(1-benzylimidazol-2-yl)piperidin-1-yl]-2-(3-hydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c27-21-8-4-7-19(15-21)16-22(28)25-12-9-20(10-13-25)23-24-11-14-26(23)17-18-5-2-1-3-6-18/h1-8,11,14-15,20,27H,9-10,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFACQZGMNCPGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=CC=C3)C(=O)CC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.